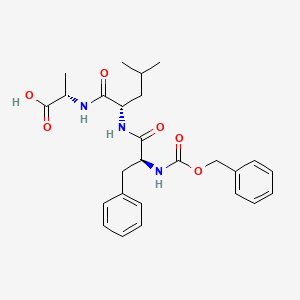

Z-Phe-Leu-Ala-OH

Description

Contextualization of Tripeptide Derivatives in Biochemical and Peptide Sciences

Triptide derivatives, which are short chains of three amino acids, are of considerable interest in biochemistry and medicine. wikipedia.orgbachem.com They represent the minimal structure often required for specific recognition by biological receptors and can exhibit potent biological activity. researchgate.net In nature, tripeptides perform a vast array of functions; a prominent example is glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), a critical antioxidant in most forms of life. wikipedia.orgamerigoscientific.com Other naturally occurring tripeptides act as hormones, ACE inhibitors, and immunological agents. wikipedia.org

In research, synthetic tripeptide derivatives are invaluable. They are fundamental in drug discovery and development due to their cost-effectiveness and the relative simplicity of studying their structure-activity relationships. researchgate.net Scientists use them to design peptidomimetics—molecules that mimic natural peptides—to improve stability or target specific biological processes. researchgate.net Furthermore, tripeptides are employed as taste-enhancing agents, in cosmetics for properties like skin remodeling, and as crucial precursors in the biosynthesis of important antibiotics like penicillin. wikipedia.orgbachem.com Their diverse roles underscore their importance as a distinct class of molecules in the study of biological systems. amerigoscientific.comtaylorandfrancis.com

Historical Trajectories and Evolution of Z-Protected Peptides in Research

The ability to work with peptides like Z-Phe-Leu-Ala-OH is a direct result of a pivotal development in peptide chemistry: the invention of the benzyloxycarbonyl (Z or Cbz) protecting group. Before the 1930s, the controlled, sequential synthesis of peptides was a significant challenge. Unprotected amino acids have at least two reactive groups (an amino group and a carboxyl group), leading to a mixture of unwanted products during synthesis. bachem.commsu.edu

This obstacle was overcome in 1932 when Greek chemist Leonidas Zervas, working with his mentor Max Bergmann, introduced the benzyloxycarbonyl group. wikipedia.orgwikipedia.org This "epoch-making" discovery, often referred to as the Bergmann-Zervas synthesis, provided the first reliable method for temporarily masking the reactivity of the amino group. wikipedia.orgwikipedia.org The Z-group is stable under the conditions required for peptide bond formation but can be removed under specific, mild conditions—typically catalytic hydrogenation—without damaging the newly formed peptide chain. bachem.comwikipedia.org This allowed chemists, for the first time, to build peptides with a defined sequence. wikipedia.org

The introduction of the Z-group is considered the start of modern peptide synthesis. bachem.combachem.com It remained the dominant method for two decades and is still widely used today, particularly in solution-phase synthesis and general organic chemistry, for its reliability and the stability it confers to the protected amino acids. bachem.comwiley-vch.de The abbreviation "Z" was chosen in honor of Zervas. bachem.combachem.com

Foundational Significance and Contemporary Research Paradigms of this compound

The primary significance of this compound in research stems from its utility as a well-defined molecular probe for studying enzymes, specifically proteases. Proteases are enzymes that break down proteins and peptides, and understanding their function is critical in biology and medicine. Synthetic peptide substrates are essential tools for this purpose. chemimpex.com

A key application of this compound is in determining the kinetic parameters (Kₘ and kₖₐₜ) of proteases. In a notable study, this compound was used as a substrate to characterize the enzymatic activity and stability of wild-type and mutant versions of Bacillus subtilis neutral protease. unipd.it By measuring the rate at which the enzyme cleaves the peptide, researchers can gain insights into the enzyme's efficiency and substrate specificity. unipd.itgoogle.com

Beyond its role as an enzyme substrate, this compound serves as a versatile building block in peptide synthesis. chemimpex.com Its defined sequence and protected N-terminus allow for its incorporation into larger, more complex peptide chains. chemimpex.com These larger peptides are developed for a range of applications in biotechnology and pharmaceutical development, including the creation of enzyme inhibitors, targeted therapies, and vaccines. chemimpex.com The stability and solubility of this compound under physiological conditions make it a reliable component in these synthetic endeavors. chemimpex.com

Structure

2D Structure

Properties

IUPAC Name |

2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O6/c1-17(2)14-21(23(30)27-18(3)25(32)33)28-24(31)22(15-19-10-6-4-7-11-19)29-26(34)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,27,30)(H,28,31)(H,29,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAUSFDBAKHCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319321 | |

| Record name | 2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24955-29-1 | |

| Record name | NSC343728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z Phe Leu Ala Oh and Its Analogs

Chemical Synthesis Approaches

Chemical peptide synthesis remains a cornerstone for producing peptides with a defined sequence. The principal strategies are broadly categorized into solid-phase and solution-phase synthesis, each with distinct advantages and applications. For Z-Phe-Leu-Ala-OH, both methods are viable, involving the sequential coupling of N-protected amino acids.

Developed by R. Bruce Merrifield, Solid-Phase Peptide Synthesis (SPPS) has revolutionized the synthesis of long peptide chains by anchoring the C-terminal amino acid to an insoluble polymer resin. masterorganicchemistry.com The peptide is elongated in a stepwise manner from the C-terminus to the N-terminus through repeated cycles of deprotection and coupling. masterorganicchemistry.com

The synthesis of this compound via SPPS would typically proceed as follows:

Resin Loading: The C-terminal amino acid, Alanine (B10760859) (Ala), is first anchored to a solid support, such as a Merrifield or Wang resin.

Deprotection: The temporary Nα-protecting group on the resin-bound Alanine, commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed using a weak base like piperidine. bachem.com

Coupling: The next amino acid, Fmoc-Leu-OH, is activated using a coupling reagent (e.g., DCC, HBTU) and added to the resin to form the peptide bond with the deprotected Alanine. biosynth.com

Capping (Optional): Any unreacted amino groups on the resin are capped with an agent like acetic anhydride (B1165640) to prevent the formation of deletion sequences.

Repeat Cycle: The deprotection and coupling steps are repeated with Fmoc-Phe-OH.

N-Terminal Protection and Cleavage: After the final coupling, the N-terminal Fmoc group is removed and the stable benzyloxycarbonyl (Z) group is introduced. Finally, the completed tripeptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

The table below summarizes the key features of two common SPPS strategies, Boc/Bzl and Fmoc/tBu, which could be adapted for this synthesis.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Temporary Nα-Group | Boc (t-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |

| Deprotection Reagent | Strong Acid (e.g., TFA) | Weak Base (e.g., Piperidine) |

| Side-Chain Protection | Benzyl (B1604629) (Bzl) based ethers/esters | tert-Butyl (tBu) based ethers/esters |

| Final Cleavage | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |

| Advantages | Historically significant, robust for many sequences. | Milder deprotection conditions, orthogonal protection schemes. bachem.com |

| Disadvantages | Requires harsh, corrosive acids for deprotection and cleavage. masterorganicchemistry.com | Fmoc group is base-labile and can be sensitive. |

Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out all reactions in a homogeneous solution. masterorganicchemistry.com This classic approach is often used for large-scale synthesis of shorter peptides and for fragment condensation, where smaller, protected peptide fragments are coupled together. scispace.com

The synthesis of this compound in solution could involve a stepwise elongation or a fragment condensation approach. A common strategy would be:

Synthesize the dipeptide Z-Phe-Leu-OH by coupling Z-Phe-OH with a C-terminally protected Leucine (B10760876), such as H-Leu-OEt, followed by saponification to remove the ethyl ester group. scispace.comtandfonline.com

Couple the resulting Z-Phe-Leu-OH dipeptide with an Alanine ester (e.g., H-Ala-OH).

The coupling is facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. scispace.com

While potentially more labor-intensive due to the need for purification after each step, solution-phase synthesis offers greater flexibility and is often more scalable than SPPS for specific targets. scispace.com

Solid-Phase Peptide Synthesis (SPPS) Strategies

Enzymatic Peptide Synthesis and Biocatalytic Routes

Biocatalysis has emerged as a powerful tool in peptide synthesis, offering high stereoselectivity and mild reaction conditions, which circumvents the need for extensive protecting group strategies and reduces racemization. mdpi.com Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific non-aqueous or biphasic conditions. scispace.comnih.gov

Thermolysin, a thermostable metalloproteinase, is particularly effective for catalyzing the condensation of N-protected amino acids with amino acid amides or esters. pnas.org The synthesis of a peptide bond using thermolysin typically involves the condensation of an N-protected amino acid (the carboxyl component) with an amino acid ester or amide (the amine component). pnas.org For instance, the thermolysin-catalyzed condensation of Z-Phe-OH and H-Leu-NHPh has been well-documented, reaching high yields under optimized conditions. A similar approach could be envisioned for synthesizing this compound, likely through a fragment condensation of Z-Phe-Leu-OH and an Alanine ester, catalyzed by an appropriate enzyme.

The advantages of enzymatic synthesis include:

High Stereospecificity: Enzymes exclusively incorporate L-amino acids, preventing racemization.

Mild Conditions: Reactions are typically run at or near neutral pH and ambient temperatures, preserving sensitive functional groups. frontiersin.org

Reduced Side Reactions: The high specificity of enzymes minimizes the formation of byproducts. mdpi.com

| Parameter | Typical Condition for Thermolysin-Catalyzed Synthesis |

| Enzyme | Thermolysin |

| pH | ~7.5 (maintained with buffer) |

| Temperature | ~37°C |

| Solvent System | Mixed aqueous-organic (e.g., with DMSO) to enhance substrate solubility. |

| Cofactors | Ca²⁺ ions for enzyme stability. |

| Reactants | N-protected amino acid and C-protected amino acid/peptide. pnas.org |

Design and Generation of this compound Analogs and Derivatives

Synthetic methodologies are readily adapted to produce analogs of this compound. These derivatives are crucial for probing biological systems, studying enzyme specificity, and developing peptides with enhanced properties. unipd.itfrontiersin.org

The termini of a peptide are primary sites for modification to alter its chemical and biological properties. frontiersin.org

N-Terminal Modifications: The benzyloxycarbonyl (Z) group is a classic N-terminal protecting group, removable by catalytic hydrogenation. bachem.com For different synthetic strategies or to modulate biological activity, it can be replaced with other groups. Common alternatives include the acid-labile tert-Butoxycarbonyl (Boc) group or the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) group. bachem.com Extending the peptide chain at the N-terminus by adding more amino acids is also a common modification. annualreviews.org

C-Terminal Modifications: The free carboxylic acid (-OH) of this compound can be modified to enhance stability against carboxypeptidases or to alter solubility and receptor interactions. A frequent modification is C-terminal amidation (-NH2), which removes the negative charge and can increase biological half-life. frontiersin.org Other modifications include conversion to various esters (e.g., methyl, ethyl, benzyl esters).

| Modification Type | Example | Purpose/Effect |

| N-Terminal | Replacement of Z-group with Boc-group | Alters deprotection chemistry (acid-labile vs. hydrogenation). bachem.com |

| N-Terminal | Acetylation (Ac-) | Neutralizes the N-terminal charge, can increase helical stability. frontiersin.org |

| C-Terminal | Amidation (-CONH₂) | Neutralizes C-terminal charge, increases resistance to carboxypeptidases. frontiersin.org |

| C-Terminal | Esterification (-COOR) | Masks the carboxylate, can improve cell permeability. |

Replacing one or more amino acids in the sequence is a fundamental strategy to study structure-activity relationships. wikipedia.org Such substitutions can be conservative (e.g., Leu to Ile) or radical (e.g., Leu to Gly), leading to significant changes in peptide conformation, hydrophobicity, and interaction with biological targets. wikipedia.org

Research into the enzymatic hydrolysis of peptide substrates has utilized analogs of this compound to probe enzyme specificity. In one study, the Phenylalanine (Phe) at the P2 position was substituted to assess its impact on the catalytic efficiency of Bacillus subtilis neutral protease. The results demonstrated that the enzyme's affinity for the substrate was significantly altered by these substitutions. unipd.it

The table below presents kinetic data for the hydrolysis of Z-X-Leu-Ala-OH peptides by wild-type and mutant proteases, highlighting the effects of amino acid substitution. unipd.it

| Substrate (Z-X-Leu-Ala-OH) | Enzyme | K_m (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) |

| This compound | Wild-type | 0.2 | 350 | 1750 |

| Z-Gly-Leu-Ala-OH | Wild-type | 2.5 | 100 | 40 |

| Z-Ala-Leu-Ala-OH | Wild-type | 1.0 | 250 | 250 |

| Z-Val-Leu-Ala-OH | Wild-type | 0.2 | 200 | 1000 |

Beyond standard proteinogenic amino acids, synthetic routes allow for the incorporation of non-natural amino acids, D-amino acids to increase proteolytic stability, or residues with engineered side-chains, such as (Z)-α,β-didehydrophenylalanine (ΔZPhe), to introduce conformational constraints. annualreviews.orgnih.gov The synthesis of such analogs follows the same fundamental principles of peptide coupling, but requires the synthesis of the specialized amino acid building blocks beforehand. nih.gov

Incorporation of Non-Standard Amino Acids into this compound Scaffolds

The deliberate incorporation of non-standard or non-canonical amino acids (ncAAs) into peptide frameworks like this compound is a primary strategy for developing analogs with enhanced or novel properties. sigmaaldrich.cn Unlike the 20 standard proteinogenic amino acids, ncAAs offer a vast diversity of structures and functionalities. sigmaaldrich.cnnih.gov Their integration can confer significant advantages, such as increased metabolic stability, improved receptor affinity and selectivity, and the ability to impose specific conformational constraints on the peptide backbone. sigmaaldrich.cnqyaobio.com The introduction of these unique residues obstructs recognition by proteolytic enzymes, which are typically specific to cleavage sites involving standard L-amino acids, thereby prolonging the peptide's in vivo half-life. nih.govqyaobio.com

The principal method for generating these analogs is chemical peptide synthesis, most notably Solid-Phase Peptide Synthesis (SPPS). asm.orggoogle.com This technique allows for the site-specific insertion of a desired ncAA at any position within the peptide sequence. The synthesis of a this compound analog would commence with the C-terminal alanine (or its non-standard replacement) anchored to a solid support resin. The subsequent amino acids, including the ncAA, are then coupled sequentially. For an N-terminally protected tripeptide like this, the final coupling step would involve a carboxybenzyl (Z)-protected phenylalanine or its corresponding ncAA variant. The use of orthogonal protecting groups, such as Fmoc for the backbone elongation and acid-labile groups for side-chain protection, is standard practice in these syntheses. mdpi.comcore.ac.uk

Research into peptide modification has explored various classes of ncAAs, each imparting distinct characteristics to the parent scaffold. The substitution can fundamentally alter the peptide's physicochemical properties, structure, and biological interactions.

Research Findings on ncAA Incorporation

The strategic replacement of the original amino acids in the this compound sequence with ncAAs can lead to analogs with tailored characteristics. The findings below illustrate the impact of incorporating different classes of ncAAs.

Table 1: Incorporation of D-Amino Acids and β-Homo-Amino Acids The introduction of D-amino acids or β-amino acids is a common strategy to enhance proteolytic resistance. nih.govqyaobio.com

| Original Sequence | Analog Sequence | Position of ncAA | Incorporated ncAA | Key Research Finding |

| Z-Phe -Leu-Ala-OH | Z-D-Phe -Leu-Ala-OH | Phenylalanine | D-Phenylalanine | Increased stability against enzymatic degradation due to steric hindrance at the peptide bond. nih.gov |

| Z-Phe-Leu -Ala-OH | Z-Phe-β-Homo-Leu -Ala-OH | Leucine | β-Homo-Leucine | The additional methylene (B1212753) group in the backbone can increase the in vivo half-life and alter conformational preferences. qyaobio.com |

| Z-Phe-Leu-Ala -OH | Z-Phe-Leu-D-Ala -OH | Alanine | D-Alanine | Substitution at the C-terminus can protect against carboxypeptidases and modify overall peptide conformation. nih.gov |

Table 2: Incorporation of Conformationally Constrained Amino Acids To control the secondary structure of peptides, conformationally constrained ncAAs are frequently used. nih.gov

| Original Sequence | Analog Sequence | Position of ncAA | Incorporated ncAA | Key Research Finding |

| Z-Phe-Leu-Ala -OH | Z-Phe-Leu-Aib -OH | Alanine | α-Aminoisobutyric acid (Aib) | The gem-dimethyl group of Aib restricts dihedral angles, strongly promoting the formation of helical or turn structures. explorationpub.com |

| Z-Phe -Leu-Ala-OH | Z-ΔPhe -Leu-Ala-OH | Phenylalanine | α,β-Dehydrophenylalanine (ΔPhe) | The double bond flattens the peptide backbone locally, inducing a turn conformation and increasing resistance to proteolysis. byu.edu |

| Z-Phe-Leu -Ala-OH | Z-Phe-Ac₆c -Ala-OH | Leucine | 1-Aminocyclohexane-1-carboxylic acid (Ac₆c) | The cyclic nature of Ac₆c serves as a strong helix- or turn-inducer, significantly influencing the peptide's three-dimensional shape. nih.gov |

Table 3: Incorporation of Amino Acids with Novel Side-Chain Functionalities Introducing ncAAs with unique side chains can modify polarity, introduce reactive handles, or create new intramolecular interactions.

| Original Sequence | Analog Sequence | Position of ncAA | Incorporated ncAA | Key Research Finding |

| Z-Phe-Leu -Ala-OH | Z-Phe-Orn -Ala-OH | Leucine | Ornithine (Orn) | Replacement of the hydrophobic isobutyl side chain with the basic side chain of Orn alters the analog's solubility and charge profile. mdpi.com |

| Z-Phe -Leu-Ala-OH | Z-2-Pal -Leu-Ala-OH | Phenylalanine | 2-Pyridyl-alanine (2-Pal) | The pyridyl nitrogen can form an intramolecular hydrogen bond with its own backbone amide, shielding it and potentially improving membrane permeability. d-nb.info |

| Z-Phe-Leu-Ala -OH | Z-Phe-Leu-Asp(T) -OH | Alanine | Tetrazolyl-Aspartic Acid Analog | Replacing the C-terminal carboxyl group with a tetrazole isostere can enhance metabolic stability and modify binding interactions due to different acidity and spatial arrangement. core.ac.uk |

By leveraging these synthetic strategies, a diverse library of this compound analogs can be generated, enabling systematic exploration of structure-activity relationships and the development of peptidomimetics with finely tuned properties. sigmaaldrich.cn

Enzymatic Interaction and Substrate Specificity Studies

Z-Phe-Leu-Ala-OH as a Substrate for Proteolytic Enzymes

This section details the interaction of this compound with different classes of proteolytic enzymes, highlighting its utility in specificity profiling.

Z-Phe-Leu-OH, a closely related dipeptide, serves as a substrate for several carboxypeptidases, which are exopeptidases that cleave amino acids from the C-terminus of a peptide chain. nih.gov For instance, it is a known substrate for carboxypeptidase Y (CPY) from baker's yeast (Saccharomyces cerevisiae). medchemexpress.combachem.com

Studies on a novel serine carboxypeptidase, CapA, from Aspergillus niger have identified Cbz-Phe-Leu as its optimal substrate. researchgate.net This enzyme demonstrates broad substrate specificity with a preference for hydrophobic amino acids at the C-terminus. researchgate.net Similarly, the KexA carboxypeptidase from Aspergillus oryzae, which displays broader specificity than its Saccharomyces cerevisiae homolog Kex1, is capable of hydrolyzing substrates with a C-terminal leucine (B10760876) residue, such as Z-Phe-Leu. asm.org

Table 1: Carboxypeptidase Activity with Z-Phe-Leu Derivatives

| Enzyme | Source Organism | Substrate | Observation |

|---|---|---|---|

| Carboxypeptidase Y (CPY) | Saccharomyces cerevisiae | Z-Phe-Leu-OH | Acts as a substrate. medchemexpress.combachem.com |

| CapA | Aspergillus niger | Cbz-Phe-Leu | Identified as the optimal substrate. researchgate.net |

| KexA | Aspergillus oryzae | Z-Phe-Leu | Hydrolyzed by the enzyme. asm.org |

The tripeptide this compound has been employed to investigate the kinetic properties of neutral proteases. Neutral proteases from Bacillus species, which are metalloendopeptidases, have been a particular focus. The neutral protease from Bacillus subtilis has been shown to hydrolyze this compound, and this substrate has been used to determine the kinetic parameters of both the wild-type enzyme and its mutants. unipd.it The specificity of these enzymes is often directed towards peptide bonds involving the amino groups of hydrophobic amino acids. researchgate.netjircas.go.jp

Thermolysin, a thermostable neutral metalloendopeptidase from Bacillus thermoproteolyticus, exhibits a preference for hydrophobic amino acid residues at the cleavage site. researchgate.netresearchgate.net While direct hydrolysis data for this compound by thermolysin is not extensively detailed in the provided context, related studies show that thermolysin can catalyze the synthesis of peptides using Z-Phe-OH as a carboxyl component, indicating an interaction with the Z-Phe moiety. pnas.org The enzyme's active site is known to accommodate hydrophobic residues. nih.gov For instance, the specificity of Pseudomonas aeruginosa elastase, another metallo-neutral proteinase, is highest for substrates with aromatic or bulky amino acid residues like phenylalanine and leucine at the amino-side of the scissile bond. tandfonline.com

Information regarding the direct interaction or hydrolysis of this compound by glutamyl endopeptidases is not prominent in the reviewed literature. Studies on glutamyl endopeptidases, such as the V8 protease from Staphylococcus aureus, typically utilize substrates with a glutamic acid residue at the P1 position, like Z-Phe-Leu-Glu-pNA, to assay for activity. medchemexpress.com The specificity of these enzymes is highly directed towards the carboxyl side of glutamic acid residues. nii.ac.jp

While direct data on this compound hydrolysis by cysteine proteases is limited, related peptide ketones serve as inhibitors, suggesting that the peptide backbone is recognized by the active site of these enzymes. For example, acyloxymethyl ketones like Z-Phe-Ala-CH₂OCO-R are potent inhibitors of cathepsins B, L, and S. nih.govresearchgate.net Similarly, halomethyl ketones such as Z-Leu-Leu-Phe-CH₂Cl have been reported as calpain inhibitors. nih.govresearchgate.net

The substrate specificity of various cysteine proteases often involves hydrophobic residues in the P2 position. For instance, cathepsin L from Fasciola hepatica (FhCL1) efficiently cleaves substrates with Phenylalanine or Leucine at the P2 position. nih.gov Cysteine proteases from parasites like Trichobilharzia regenti and Plasmodium vivax also show activity towards substrates containing Phenylalanine and Leucine. nih.govplos.org A cysteine protease from baby kiwi (Actinidia arguta) was found to moderately hydrolyze Z-Phe-Arg-MCA. openbiochemistryjournal.com

Interaction with Glutamyl Endopeptidases

Kinetic Characterization of this compound Hydrolysis

The quantitative analysis of enzyme kinetics provides valuable insights into the efficiency and affinity of an enzyme for its substrate.

Kinetic studies have been performed to characterize the hydrolysis of this compound and related peptides by various proteases. The Michaelis-Menten constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km) are key parameters in these analyses. dcu.ie

For the serine carboxypeptidase CapA from Aspergillus niger, the kinetic parameters for the hydrolysis of its optimal substrate, Cbz-Phe-Leu, were determined to be a Km of 0.063 mmol L⁻¹ and a kcat/Km of 186.35 mmol L⁻¹ s⁻¹. researchgate.net

In the case of the Bacillus subtilis neutral protease, mutations can affect the kinetic constants for the hydrolysis of this compound. For example, a G147A mutation resulted in reduced hydrolytic activity towards casein, and various mutations had differing effects on the Km and kcat values when assayed with synthetic peptides including this compound. unipd.it These studies highlight how substitutions in the enzyme's structure can influence its interaction with and turnover of this specific substrate. unipd.it

Table 2: Kinetic Parameters for the Hydrolysis of Z-Phe-Leu Derivatives

| Enzyme | Source Organism | Substrate | Km (mmol L⁻¹) | kcat (s⁻¹) | kcat/Km (mmol L⁻¹ s⁻¹) |

|---|---|---|---|---|---|

| CapA | Aspergillus niger | Cbz-Phe-Leu | 0.063 | Not Specified | 186.35 |

| Bacillus subtilis Neutral Protease (Wild-type) | Bacillus subtilis | This compound | Data varies with mutants | Data varies with mutants | Data varies with mutants |

Influence of Peptide Sequence and Modifications on Enzyme Kinetics

The specific sequence of amino acids in a peptide substrate is a primary determinant of its interaction with an enzyme, profoundly influencing binding affinity (Km) and catalytic turnover rate (kcat). Research on this compound and its derivatives has provided valuable insights into the specificity of proteases, particularly metalloendopeptidases like thermolysin and the neutral protease from Bacillus subtilis.

Studies have demonstrated that modifications to the P2' position (the amino acid residue C-terminal to the cleavage site) and the P1 position (the residue N-terminal to the cleavage site) significantly alter kinetic parameters. For instance, thermolysin-catalyzed synthesis of peptide bonds is markedly enhanced when a glycyl residue is replaced by an alanyl residue at the P2 position of the acidic component. pnas.org

In a notable study, the kinetic properties of wild-type and mutant B. subtilis neutral protease were investigated using this compound and several analogs where the Phenylalanine (Phe) at position P2 was substituted. unipd.it The enzyme catalyzes the hydrolysis of the X-Leu bond. unipd.it The results indicated that replacements of glycine (B1666218) with alanine (B10760859) at positions 147 and 189 of the enzyme affected the Km and kcat parameters. unipd.it The G147A mutant showed reduced catalytic efficiency due to a roughly 10-fold increase in Km for most substrates tested. unipd.it Conversely, the G189A mutant exhibited enhanced affinity for substrates with smaller amino acids like Glycine or Alanine in the P1 position. unipd.it

The kinetic data from this study, detailing the interaction of various peptide substrates with the wild-type B. subtilis neutral protease, are summarized below.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|

| This compound | 0.4 | 10 | 25 |

| Z-Ala-Leu-Ala-OH | 2.0 | 10 | 5 |

| Z-Gly-Leu-Ala-OH | 4.0 | 10 | 2.5 |

| Z-Val-Leu-Ala-OH | 0.8 | 0.8 | 1.0 |

Data sourced from a study on Bacillus subtilis neutral protease. unipd.it

Utilization of this compound in Enzyme Assay Development and Optimization for Research Purposes

This compound serves as a valuable tool in the development and optimization of enzyme assays, particularly for proteases. Its defined structure and known cleavage site (typically the Phe-Leu bond for enzymes like thermolysin) make it an effective substrate for monitoring enzyme activity. researchgate.net

Researchers utilize this tripeptide to characterize the enzymatic properties of both naturally occurring and engineered enzymes. For example, it has been employed as a substrate to evaluate how specific mutations, such as Gly-to-Ala substitutions in B. subtilis neutral protease, impact catalytic function. unipd.it By measuring the rate of hydrolysis of this compound, scientists can quantify the kinetic parameters (Km and kcat) of the modified enzymes and compare them to the wild-type version. unipd.it

Furthermore, kinetic measurements using a series of related peptide substrates, including this compound, have been crucial in elucidating the mechanism of enzymes like thermolysin. researchgate.net Such assays help in understanding the rate-limiting steps of the catalytic process and how substrate binding is affected by factors such as the presence of cofactors like calcium ions. researchgate.net For instance, the removal of calcium from thermolysin was shown to weaken substrate binding (increase Km) without significantly altering the maximal catalytic rate when this compound was used as the substrate. researchgate.net These types of assays are fundamental for structure-function studies and for the rational design of enzymes with improved stability or altered specificity.

Investigations into Enzyme Inhibition by this compound or its Analogs

While this compound is primarily recognized as a substrate, its structural analogs have been investigated as enzyme inhibitors. The principle of competitive inhibition often involves designing molecules that mimic the substrate but cannot be turned over by the enzyme, or that bind irreversibly to the active site.

An important example is the use of chloromethylketone derivatives of peptides to inhibit serine and cysteine proteases. An analog of this compound, benzyloxycarbonyl-Phe-Leu-Glu chloromethylketone, was found to be a complete inhibitor of SFase, a serine proteinase specific for glutamyl bonds. nih.gov The chloromethylketone group is an electrophilic moiety that reacts with a key active site residue (typically histidine or cysteine), forming a covalent bond and leading to irreversible inactivation of the enzyme.

Similarly, the related dipeptide Z-Phe-Ala-OH has been reported to act as an enzyme inhibitor, leading to the inhibition of protein synthesis. biosynth.com These findings highlight a common strategy in drug discovery and biochemical research: modifying a known substrate sequence to create a potent and specific enzyme inhibitor. By replacing the scissile amide bond or the C-terminal carboxyl group with a reactive functional group, a substrate can be converted into an inhibitor. Such inhibitors are invaluable tools for studying enzyme mechanisms, validating drug targets, and potentially for therapeutic applications.

Biological and Biochemical Activity in Research Models

Structure Activity Relationship Sar and Mechanistic Elucidation of Z Phe Leu Ala Oh

Impact of N-Terminal Protecting Groups (e.g., Benzyloxycarbonyl) on Functional Activity

The benzyloxycarbonyl (Z) group is a commonly used N-terminal protecting group in peptide synthesis. rsc.orgbachem.com Its primary function is to prevent unwanted reactions at the alpha-amino group of the N-terminal amino acid during the stepwise assembly of a peptide chain. bachem.compeptide.com The Z-group is generally stable under various coupling conditions but can be removed by methods like catalytic hydrogenation. thieme-connect.de

The stability of the Z-group itself can be influenced by the adjacent peptide sequence. An unexpected lability of the benzyloxycarbonyl group has been observed under mild basic conditions in some N-protected tripeptides and tetrapeptides, a phenomenon attributed to the anchimeric assistance from a vicinal amide group. researchgate.net However, in Z-protected dipeptides, this effect is often blocked by intramolecular hydrogen bonding with the terminal carboxylate, leading to greater stability. researchgate.net

| Protecting Group | Key Features | Impact on Peptide |

|---|---|---|

| Benzyloxycarbonyl (Z) | Aromatic, bulky | Increases hydrophobicity, can participate in π-π stacking, influences conformation and stability. nih.govnih.gov |

| tert-Butoxycarbonyl (Boc) | Bulky, aliphatic | Commonly used in solid-phase synthesis, sterically demanding. nih.gov |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Aromatic, base-labile | Widely used in solid-phase synthesis, allows for milder deprotection conditions. nih.gov |

Contribution of Phenylalanine, Leucine (B10760876), and Alanine (B10760859) Residues to Bioactivity and Substrate Recognition

Each amino acid residue in the Z-Phe-Leu-Ala-OH sequence plays a distinct role in its potential bioactivity and interaction with target molecules.

Phenylalanine (Phe): As the N-terminal amino acid (following the protecting group), phenylalanine's large, hydrophobic, and aromatic side chain is significant for molecular recognition. The phenyl group can engage in hydrophobic and π-π stacking interactions with the active sites of enzymes or receptors. In many biological contexts, phenylalanine is crucial for binding to hydrophobic pockets on protein surfaces. Its presence can be a key determinant for the substrate specificity of certain proteases. mdpi.com Studies have shown that peptides rich in phenylalanine can adopt helical structures, which can be important for their biological function. plos.org

Alanine (Ala): Alanine is the smallest chiral amino acid, with a simple methyl group as its side chain. While less interactive than phenylalanine or leucine, its small size and neutrality can be crucial for fitting into specific binding pockets. plos.org Alanine is often found at positions in a peptide sequence where larger residues would cause steric hindrance. plos.org It can contribute to the structural stability of a peptide. scbt.com In the context of substrate recognition, alanine is sometimes accepted by proteases that preferentially cleave after proline, indicating its role in fitting into specific enzymatic active sites. plos.orgplos.org

| Residue | Side Chain Characteristics | Primary Contribution to Bioactivity | Potential Interactions |

|---|---|---|---|

| Phenylalanine (Phe) | Aromatic, Hydrophobic | Substrate recognition, binding to hydrophobic pockets. | π-π stacking, hydrophobic interactions. |

| Leucine (Leu) | Aliphatic, Hydrophobic, Branched | Enhances binding to hydrophobic sites, contributes to overall bioactivity. frontiersin.orgimrpress.com | Hydrophobic interactions. frontiersin.org |

| Alanine (Ala) | Small, Non-polar | Provides structural stability, fits into sterically restricted binding sites. plos.orgscbt.com | Van der Waals interactions. |

Conformational Analysis and its Correlation with Biological Functions

The three-dimensional conformation of a peptide is intrinsically linked to its biological activity. longdom.org Conformational analysis of tripeptides like this compound helps in understanding their preferred shapes in solution, which in turn dictates how they can interact with their biological targets. longdom.orgnih.gov

The conformation of a tripeptide is determined by the rotational freedom around the various single bonds in its backbone and side chains, often described by dihedral angles (phi, psi, and chi). nih.gov The interplay of intramolecular hydrogen bonds, steric hindrance, and interactions with the solvent environment shapes the conformational landscape of the peptide. researchgate.net

For a peptide to be biologically active, it often needs to adopt a specific conformation, sometimes referred to as the "bioactive conformation," that is complementary to the binding site of its target protein. acs.org Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, are often employed to explore the possible conformations of a peptide and to identify the low-energy, stable structures. longdom.orgresearchgate.net Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable data on the solution-state conformation of peptides. acs.org

The conformational flexibility of a peptide can also be a critical factor. While a rigid conformation might be optimal for binding to a specific target, some degree of flexibility might be required for the peptide to adapt to different binding partners or to traverse biological membranes. Tripeptides can be classified as rigid, non-rigid, or intermediate based on their structural rigidity. nih.gov The hydrophobic nature of the residues in this compound likely contributes to a more defined, albeit not entirely rigid, structure in an aqueous environment.

Hydrolytic Stability of this compound in Research Models and Biological Milieux

The hydrolytic stability of a peptide is a critical parameter that influences its utility in both research and therapeutic applications. Peptides are susceptible to degradation by proteases and peptidases present in biological systems, as well as to chemical hydrolysis under certain pH conditions. nih.gov

The N-terminal Z-group can offer some protection against aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. However, the peptide bonds between Phe-Leu and Leu-Ala are potential sites for cleavage by various endopeptidases. The rate and specificity of this enzymatic hydrolysis depend on the specific enzymes present in the biological environment. For example, chymotrypsin (B1334515) is a protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine. mdpi.com

The stability of this compound can be assessed in various in vitro models, such as simulated gastric fluid (acidic pH) and simulated intestinal fluid (neutral to slightly alkaline pH), as well as in the presence of specific enzymes. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is a common analytical technique used to monitor the degradation of the peptide over time in these different media. nih.govresearchgate.net

Enhancing the hydrolytic stability of peptides is a major focus in drug development. Modifications such as the incorporation of unnatural amino acids or cyclization of the peptide backbone are strategies employed to reduce susceptibility to enzymatic degradation. nih.gov The inherent stability of this compound would be a key factor in determining its effectiveness in any biological assay or therapeutic application.

Advanced Research Methodologies and Computational Approaches

Analytical Techniques for Research Characterization of Z-Phe-Leu-Ala-OH

Precise characterization of this compound is fundamental to its application in research. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are cornerstone techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of reactions involving this peptide. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The purity of synthesized peptides, including analogues of this compound, is routinely monitored by HPLC. researchgate.net For instance, in the synthesis of peptide therapeutics, RP-HPLC is used to determine the purity of the product. rsc.org A typical method might involve a C18 column with a gradient of acetonitrile (B52724) and water. The retention time of the compound is a key identifier, and the area of the peak in the chromatogram corresponds to its concentration, allowing for quantitative analysis. protobiology.org For example, a purity of ≥98% is often a target specification. Reaction monitoring by HPLC allows researchers to track the consumption of reactants and the formation of products over time, enabling the optimization of reaction conditions such as pH, temperature, and catalyst concentration. protobiology.org

| Parameter | Typical Condition/Value | Source |

| Column | C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | rsc.org |

| Detection | UV (e.g., 220 nm) | mdpi.com |

| Purity Specification | ≥98% | |

| Retention Time Example | 8.2 minutes |

Mass Spectrometry (MS) and LC-MS/MS for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight and elucidate the structure of this compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a formidable tool for identifying metabolites in complex biological samples. nih.govuab.eduillinois.edu

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows for the detection of intact molecular ions, often as protonated species [M+H]+. uab.edu For this compound, with a molecular weight of 412.5 g/mol , the expected protonated ion would be observed at an m/z of approximately 413.5. High-resolution mass spectrometers provide accurate mass measurements that help in confirming the elemental composition. uab.edu

Tandem mass spectrometry (MS/MS) is used for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netacs.org The fragmentation pattern provides sequence information. For example, cleavage of the peptide bonds results in characteristic b- and y-type ions, confirming the amino acid sequence. researchgate.net In the context of metabolism studies, LC-MS/MS can identify metabolites by detecting mass shifts corresponding to specific metabolic transformations, such as hydroxylation (+16 Da) or glucuronidation (+176 Da). mdpi.com This is crucial for understanding the metabolic fate of peptide-based compounds. nih.gov

| Technique | Application | Finding/Example | Source |

| ESI-MS | Molecular Weight Confirmation | Detects protonated molecular ion [M+H]⁺ | |

| High-Resolution MS | Elemental Composition | Provides accurate mass to confirm formula | uab.edu |

| MS/MS | Structural Elucidation | Fragmentation pattern confirms amino acid sequence | researchgate.netacs.org |

| LC-MS/MS | Metabolite Identification | Identifies products of metabolic reactions (e.g., oxidation) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of peptides like this compound in solution. diva-portal.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

Proton (¹H) NMR provides initial structural information. For this compound, characteristic chemical shifts would include signals from the aromatic protons of the benzyloxycarbonyl (Z) group and the phenylalanine side chain (typically in the 7.2–7.4 ppm range), as well as the α-protons of the amino acid residues (around 4.2–4.5 ppm).

2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the spatial proximity of protons, which is essential for defining the peptide's conformation. researchgate.net For instance, NOE cross-peaks can reveal turns and folded structures. researchgate.net The coupling constants (J-values) obtained from NMR spectra provide information about dihedral angles, further constraining the possible conformations. researchgate.net These experimental restraints are then often used in conjunction with computational modeling to generate a detailed picture of the peptide's structure. diva-portal.orgsi.edu

| NMR Experiment | Information Gained | Example Application | Source |

| ¹H NMR | Basic Structural Features | Identification of aromatic and α-proton signals | |

| COSY | Scalar Coupling | Identifies spin-coupled protons within a residue | si.edu |

| NOESY | Spatial Proximity | Determines through-space interactions to define conformation | researchgate.netresearchgate.net |

| HSQC | ¹H-¹³C/¹⁵N Correlation | Assigns protons to their attached heavy atoms | si.edu |

Computational Modeling and Simulation of this compound and its Interactions

Computational methods complement experimental techniques by providing a dynamic and energetic perspective on the behavior of this compound. Molecular dynamics simulations and quantum chemical calculations are particularly powerful in this regard.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of peptides by simulating the atomic motions over time. mdpi.commpg.depnas.org This technique allows researchers to sample a wide range of possible conformations and understand the flexibility and preferred shapes of this compound.

Starting from an initial structure, MD simulations solve Newton's equations of motion for all atoms in the system, including the peptide and surrounding solvent molecules. The resulting trajectory provides a dynamic picture of the peptide's behavior. Analysis of this trajectory can reveal stable conformational states, the transitions between them, and the influence of the environment on the peptide's structure. mdpi.com Enhanced sampling techniques, such as accelerated MD, can be used to overcome energy barriers and explore the conformational space more efficiently. acs.org The results of MD simulations can be compared with experimental data from NMR to validate the computational model and provide a more complete understanding of the peptide's conformational ensemble. researchgate.netacs.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of this compound. royalsocietypublishing.orgnih.gov These methods can provide insights into the molecule's reactivity, spectroscopic properties, and the nature of its chemical bonds. researchgate.nethilarispublisher.com

Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the peptide and calculate properties such as charge distribution, molecular orbitals (like the HOMO and LUMO), and electrostatic potential. hilarispublisher.comacs.org This information is valuable for understanding how the peptide might interact with other molecules, such as receptors or enzymes. royalsocietypublishing.org Quantum chemical calculations can also be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to refine the structural model. royalsocietypublishing.orgresearchgate.net These calculations provide a fundamental understanding of the electronic structure that governs the peptide's chemical behavior. hilarispublisher.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.netmdpi.com For peptides like this compound, QSAR studies are instrumental in predicting biological activity and optimizing lead compounds.

The process involves describing the peptide's structure using numerical parameters, known as molecular descriptors, and then correlating these descriptors with observed biological activity through statistical models. Amino acid descriptors are particularly crucial in peptide QSAR. ddg-pharmfac.net These can be derived from physicochemical properties or from principal components analysis of a matrix of properties for the 20 standard amino acids, resulting in variables known as z-scales (z1, z2, z3, etc.). researchgate.net These scales represent hydrophobicity, steric properties, and electronic properties of the amino acid side chains.

For a tripeptide such as this compound, descriptors for each amino acid residue (Phenylalanine, Leucine (B10760876), and Alanine) would be calculated. The N-terminal benzyloxycarbonyl (Z) group and the C-terminal carboxyl group (-OH) would also be described by their physicochemical properties, such as hydrophobicity, electronic influence, and steric bulk.

Detailed Research Findings:

While specific QSAR models exclusively for this compound are not extensively published, research on similar peptides provides a clear framework. For instance, QSAR studies on phosphinic peptides with the general formula Z-(L,D)Phe-psi(PO2CH2)(L,D)Xaa'-Yaa'-Zaa', where Xaa' can be Alanine (B10760859), have been conducted to predict inhibitory activity against enzymes like endopeptidase 24-15. researchgate.net In such studies, the properties of each amino acid position are parameterized.

Statistical methods like Partial Least Squares (PLS) are commonly used to build the QSAR model, correlating the descriptor matrix with the activity data (e.g., IC50 or Ki values). researchgate.netcapes.gov.br The resulting models are validated to assess their predictive power, often using metrics like the cross-validated R² (q²). ddg-pharmfac.netresearchgate.net A q² value between 0.6 and 0.7 is considered to indicate good predictivity. ddg-pharmfac.net

The final QSAR equation highlights which structural properties are most influential for the desired activity. For example, studies on various bioactive peptides have shown that hydrophobicity at the N-terminus and the presence of specific amino acids at the C-terminus can be critical for activity. researchgate.netresearchgate.net For this compound, a QSAR model might reveal the relative importance of the hydrophobicity of the Phe and Leu residues versus the smaller size of the Ala residue for a particular biological target.

Table 1: Example Amino Acid Descriptors for QSAR Analysis of Phe, Leu, and Ala

| Amino Acid | Descriptor Type | Descriptor | Typical Value/Contribution |

|---|---|---|---|

| Phenylalanine (Phe) | Hydrophobicity | Kyte-Doolittle Scale | 2.8 |

| Steric | Molecular Weight (g/mol) | 165.19 | |

| Electronic | Aromaticity | Aromatic side chain | |

| Leucine (Leu) | Hydrophobicity | Kyte-Doolittle Scale | 3.8 |

| Steric | Molecular Weight (g/mol) | 131.17 | |

| Electronic | Aliphatic Side Chain | Non-polar | |

| Alanine (Ala) | Hydrophobicity | Kyte-Doolittle Scale | 1.8 |

| Steric | Molecular Weight (g/mol) | 89.09 | |

| Electronic | Aliphatic Side Chain | Non-polar |

De Novo Peptide Design and Virtual Screening Applications

De novo peptide design and virtual screening are powerful computational strategies for discovering novel peptides with specific functions, such as binding to a therapeutic target. nih.govplos.org

De Novo Peptide Design:

De novo design involves the creation of novel peptide sequences from scratch, rather than modifying existing ones. researchgate.net The process begins with defining a target three-dimensional structure or function. Algorithms then generate vast numbers of potential amino acid sequences. These sequences are evaluated based on criteria such as folding energy, conformational stability, and compatibility with the target binding site. nih.gov

A peptide like this compound could serve as a structural motif or a starting point in a de novo design process. For example, the Phe-Leu-Ala sequence might be identified as a core binding element. Design algorithms could then build upon this core, adding or substituting amino acids to enhance affinity, selectivity, or stability. acs.orgnih.gov The design process often uses established rules about how amino acid sequences determine protein structure, such as the arrangement of hydrophobic and polar residues in an alpha-helix or beta-sheet. acs.org

Virtual Screening Applications:

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method reduces the number of compounds that need to be tested experimentally. nanobioletters.com

In a typical virtual screening workflow, a 3D model of the target protein is used. A library of compounds, which could include peptides like this compound or fragments representing its structure, is then computationally "docked" into the target's binding site. researchgate.netmdpi.com Docking programs predict the binding pose and calculate a score that estimates the binding affinity. mdpi.com Compounds with the best scores are selected for further experimental testing. plos.org

The peptide this compound could be identified as a "hit" in a virtual screen of a peptide library. Alternatively, if its binding to a target is already known, its structure can be used as a template in ligand-based virtual screening to find other, non-peptide molecules with similar shapes and chemical properties that might bind to the same target. nih.gov

Table 2: Generalized Workflow for Virtual Screening

| Step | Description | Relevance to this compound |

|---|---|---|

| 1. Target Preparation | A 3D structure of the biological target (e.g., an enzyme or receptor) is obtained, often from X-ray crystallography or NMR. The binding site is defined. | The target for which this compound might have inhibitory or binding activity is prepared. |

| 2. Library Preparation | A large database of chemical compounds (a virtual library) is prepared. This can include peptides, natural products, or synthetic molecules. | A library containing peptides, including or similar to this compound, is assembled. |

| 3. Molecular Docking | Each compound from the library is computationally fitted into the target's binding site. Algorithms predict the best binding orientation and conformation. | The this compound molecule is docked into the target's active site to predict its binding mode. |

| 4. Scoring and Ranking | A scoring function estimates the binding affinity (e.g., binding energy) for each compound. Compounds are ranked based on their scores. | The predicted binding affinity of this compound is calculated and compared to other compounds in the library. |

| 5. Hit Selection | A subset of top-ranked compounds ("hits") is selected for experimental validation. This may involve applying additional filters based on properties like drug-likeness. nanobioletters.com | If this compound ranks highly, it is selected as a promising candidate for synthesis and biological testing. |

Future Directions and Emerging Research Avenues for Z Phe Leu Ala Oh

Development of Next-Generation Peptide Scaffolds and Mimetics based on Z-Phe-Leu-Ala-OH

The unique structure of this compound, which enhances stability and efficacy, makes it a prime candidate for the development of next-generation peptide scaffolds and mimetics. chemimpex.com Peptidomimetics are compounds that mimic the bioactive conformation of peptides but have significantly reduced peptide character, often leading to improved pharmacokinetic properties like better absorption and metabolic stability. diva-portal.org

Researchers are exploring the use of this compound as a foundational structure for creating targeted therapies, particularly in cancer treatment where peptides are investigated for their ability to selectively target tumor cells. chemimpex.com The development of branched peptide-based materials, inspired by dendritic structures, offers a promising direction. rsc.org These materials can be designed to mimic other biological molecules and can be functionalized with bioactive sequences to enhance cell signaling, adhesion, and differentiation. rsc.org By incorporating this compound or its derivatives into such branched frameworks, it may be possible to create novel biomaterials for drug delivery, wound healing, and tissue engineering with controlled degradation rates and enhanced biological functions. rsc.org

Furthermore, the principles of peptide-drug conjugates (PDCs) could be applied. nih.gov This strategy involves linking a peptide to a small molecule drug to improve the drug's properties while retaining the desired biological activity. nih.gov For instance, peptides with shortened sequences of known inhibitors have been conjugated to other molecules to optimize their therapeutic potential. nih.gov

Integration into High-Throughput Screening Platforms for Biological Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of chemical, genetic, or pharmacological substances. wikipedia.org The integration of this compound and its derivatives into HTS platforms can accelerate the discovery of new biological interactions and potential therapeutic leads.

Automated HTS systems can perform a vast number of biochemical, binding, and cell-based assays with high reproducibility. pharmaron.com this compound, as a known substrate for thermolysin, can be utilized in developing assays to screen for novel inhibitors or modulators of this and other related proteases. glpbio.com Such screens can be adapted to various formats, including 96, 384, and 1536-well plates, and employ a range of readouts from fluorescence to high-content imaging. pharmaron.comselvita.com

Microfluidic-based HTS platforms represent another frontier, offering advantages in terms of sample volume and analysis speed. nih.gov These platforms can be used for cell-based screening, allowing for the investigation of the effects of this compound-based compounds in a cellular context. nih.gov The data generated from these large-scale screenings, when combined with computational chemistry and AI approaches, can help identify promising hit compounds and triage false positives, ultimately increasing the efficiency of the drug discovery process. selvita.com

Advancements in Large-Scale Enzymatic Synthesis and Bioprocess Optimization

The chemical synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), is a well-established method. rsc.org However, it often suffers from a significant environmental footprint due to extensive solvent use. rsc.org Enzymatic peptide synthesis presents a greener and more sustainable alternative. mdpi.com

Proteases, which typically hydrolyze peptide bonds, can be used to catalyze their formation under specific conditions, either through thermodynamically or kinetically controlled processes. mdpi.com Thermolysin, the very enzyme for which this compound is a substrate, has been successfully used in the enzymatic synthesis of peptide bonds. researchgate.net Research into optimizing these enzymatic reactions is ongoing. For example, the use of ionic liquids as reaction media has shown promise, with thermolysin-catalyzed synthesis achieving high yields. nih.gov

Bioprocess optimization through metabolomics is another key area of advancement. contentstack.com This involves monitoring metabolites in culture media to understand the nutritional needs of the microorganisms used in fermentation-based production. contentstack.com By tailoring the fermentation conditions, it is possible to achieve higher yields and quality of the desired peptide product. contentstack.com Further research into optimizing the enzymatic synthesis of this compound could involve exploring different proteases, reaction conditions, and immobilization techniques for both the enzyme and substrate to improve efficiency and scalability. mdpi.comresearchgate.netnih.gov

Exploration of Novel Biological Targets and Undiscovered Biochemical Pathways (in non-human systems)

While the interaction of this compound with thermolysin is well-documented, its potential effects on other biological targets and pathways, particularly in non-human systems, remain largely unexplored. The vast diversity of enzymes and metabolic pathways in microorganisms and other non-human organisms presents a rich landscape for discovery.

Isotopic labeling techniques can be a powerful tool in these investigations, helping to trace the metabolic fate of this compound and identify previously unknown metabolic pathways or enzyme functions. beilstein-journals.org For instance, studies on phosphonate (B1237965) natural products have revealed new biosynthetic pathways and enzymatic transformations. nih.gov A similar approach with labeled this compound could uncover novel interactions and metabolic routes.

Furthermore, inverse molecular docking can be employed to screen for potential protein targets of this compound in various organisms. mdpi.com This computational method can predict binding affinities to a wide range of proteins, providing leads for further experimental validation. By exploring the effects of this tripeptide in diverse biological systems, researchers may uncover novel enzymatic activities or signaling pathways, expanding our understanding of peptide biochemistry and potentially leading to new biotechnological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.